N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-Dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is a heterocyclic aromatic system, and a dichlorophenyl group attached to the nitrogen atom of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is Topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria that carries out the function of untangling the DNA knots and supercoils that occur during replication and transcription, thus playing a crucial role in bacterial cell division .
Mode of Action
The compound interacts with Topoisomerase IV, inhibiting its function . The inhibition of Topoisomerase IV leads to the prevention of DNA replication and transcription, thereby inhibiting bacterial growth . The compound displays binding energy ranging from -14.97 kcal/mol to -18.86 kcal/mol with hydrogen bonding and arene–cation interaction .
Biochemical Pathways
The inhibition of Topoisomerase IV affects the DNA replication and transcription pathways in bacteria . This leads to the prevention of bacterial cell division and growth, thereby exerting its antibacterial effects .
Pharmacokinetics
It is mentioned that the compound obeys all lipinski’s and veber’s rules without any violation . This suggests that the compound has good oral bioavailability, as these rules are often used as a measure of drug-likeness and potential oral bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting Topoisomerase IV, the compound prevents DNA replication and transcription, which are essential processes for bacterial cell division . This leads to the antibacterial effects of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and α-haloketones. The dichlorophenyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to achieve high yields and purity. This involves controlling parameters such as temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar chloro-substituted groups.
Thiazolo[3,2-a]pyrimidine derivatives: Other compounds within the same heterocyclic family, differing in substituents and functional groups.
Uniqueness: N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific combination of the dichlorophenyl group and the thiazolo[3,2-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCNEQDSWHXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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